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Compound of Interest

Compound Name: (S)-2-fluoro-1-phenylethan-1-ol

Cat. No.: B2500261

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-fluoro-1-phenylethan-1-ol is a chiral fluorinated alcohol of significant interest in synthetic
organic chemistry and drug development. Its structural motifs are found in various biologically
active molecules, and it serves as a valuable chiral building block for the synthesis of more
complex pharmaceutical compounds. The presence of the fluorine atom can significantly
influence the molecule's conformational preferences, metabolic stability, and binding affinity to
biological targets. This guide provides a summary of the available physical properties of (S)-2-
fluoro-1-phenylethan-1-ol and outlines key experimental protocols for its synthesis and
characterization.

Core Physical Properties

A comprehensive search of available chemical databases and scientific literature reveals that
while the molecular formula and weight are well-established, specific experimental data for
properties such as melting point, boiling point, and density for (S)-2-fluoro-1-phenylethan-1-ol
are not readily available. This suggests that the compound may exist as a liquid or a low-
melting solid at room temperature, but this has not been formally documented in the reviewed
sources.

Data Presentation
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The following table summarizes the known quantitative data for (S)-2-fluoro-1-phenylethan-1-

ol.
Physical Property Value Source
Molecular Formula CsHoFO [1112]
Molecular Weight 140.16 g/mol [1][2]
Melting Point Data not available [1]
Boiling Point Data not available [1]
Density Data not available [1]
Specific Rotation ([a]D) Data not available

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of (S)-2-fluoro-1-
phenylethan-1-ol are not explicitly published. However, based on established methods for the
synthesis of analogous chiral alcohols, a generalized protocol can be described.

Enantioselective Synthesis of (S)-2-fluoro-1-
phenylethan-1-ol

The most common method for preparing enantiopure (S)-2-fluoro-1-phenylethan-1-ol is the
asymmetric reduction of its corresponding prochiral ketone, 2-fluoro-1-phenylethanone. This
can be achieved using various chiral reducing agents or catalytic systems.

Principle: A chiral catalyst or reagent facilitates the transfer of a hydride to the carbonyl group
of 2-fluoro-1-phenylethanone from one face of the molecule, leading to a preponderance of the
(S)-enantiomer of the alcohol.

Generalized Protocol:

o Catalyst Preparation (if applicable): A chiral catalyst, such as a CBS (Corey-Bakshi-Shibata)
catalyst or a Noyori-type ruthenium catalyst, is prepared or purchased.
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e Reaction Setup: A solution of 2-fluoro-1-phenylethanone (1 equivalent) in an anhydrous
aprotic solvent (e.qg., tetrahydrofuran or dichloromethane) is prepared in a flame-dried flask
under an inert atmosphere (e.g., argon or nitrogen).

o Addition of Catalyst and Reducing Agent: The chiral catalyst (typically 0.05 to 0.1
equivalents) is added to the ketone solution. A reducing agent, such as borane-dimethyl
sulfide complex or isopropanol (for transfer hydrogenation), is then added slowly at a
controlled temperature (often between -78 °C and room temperature).

» Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography
(TLC) or gas chromatography (GC) until the starting ketone is consumed.

e Quenching and Workup: The reaction is carefully quenched by the slow addition of a protic
solvent, such as methanol or water. The product is then extracted into an organic solvent
(e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous
sodium sulfate, and concentrated under reduced pressure.

 Purification: The crude product is purified by flash column chromatography on silica gel to
yield the enantiomerically enriched (S)-2-fluoro-1-phenylethan-1-ol.

o Characterization: The structure of the product is confirmed by *H NMR, 3C NMR, and mass
spectrometry. The enantiomeric excess is determined by chiral high-performance liquid
chromatography (HPLC) or chiral gas chromatography (GC).

Measurement of Specific Optical Rotation

The specific rotation is a fundamental physical property of a chiral compound and is
determined using a polarimeter.

Principle: A solution of the chiral compound is placed in the path of plane-polarized light. The
extent to which the plane of this light is rotated is measured. The specific rotation is a
standardized value that depends on the concentration of the solution, the path length of the
light, the wavelength of the light, and the temperature.

Generalized Protocol:
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e Sample Preparation: A precise concentration of (S)-2-fluoro-1-phenylethan-1-ol is prepared
by dissolving a known mass of the compound in a specific volume of a suitable solvent (e.g.,
chloroform, methanol, or ethanol). A typical concentration is 1 g/100 mL.

 Instrument Calibration: The polarimeter is calibrated using a blank sample containing only
the pure solvent. The reading is set to zero.

o Measurement: The sample solution is carefully transferred to a polarimeter cell of a known
path length (typically 1 decimeter). Any air bubbles must be removed. The cell is placed in
the polarimeter.

o Data Acquisition: The observed angle of rotation (a) is measured. The measurement is
typically performed using the sodium D-line (589 nm) at a standard temperature (e.g., 20 °C
or 25 °C).

» Calculation of Specific Rotation: The specific rotation ([a]) is calculated using the following
formula:

[aTA=a/(cx])

where:

[e]

o = observed rotation in degrees

[e]

C = concentration in g/mL

o

| = path length in decimeters (dm)

[¢]

T = temperature in degrees Celsius

[¢]

A = wavelength of light in nanometers

Mandatory Visualizations
Synthetic Workflow Diagram

The following diagram illustrates the generalized synthetic pathway for producing (S)-2-fluoro-
1-phenylethan-1-ol.
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Caption: Generalized synthetic workflow for (S)-2-fluoro-1-phenylethan-1-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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